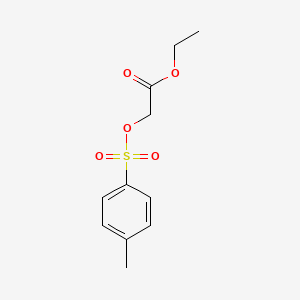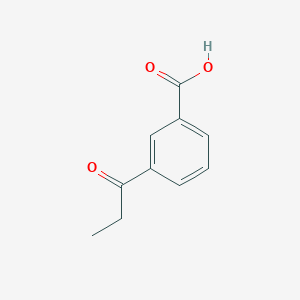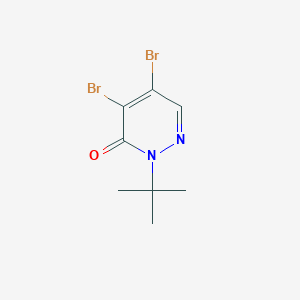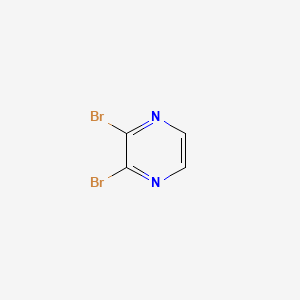![molecular formula C20H22O6 B1314735 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane CAS No. 82645-24-7](/img/structure/B1314735.png)
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a synthetic organic compound with the molecular formula C20H22O6. It belongs to the family of bisphenol derivatives and is characterized by the presence of two formylphenoxy groups attached to an ethoxyethane backbone.
Métodos De Preparación
The synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane typically involves the reaction of 2-(2-formylphenoxy)ethanol with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane involves its interaction with molecular targets and pathways within biological systems. The formyl groups can participate in various biochemical reactions, including enzyme-catalyzed transformations. The phenoxy groups may also interact with cellular components, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane can be compared with other bisphenol derivatives, such as:
Bisphenol A (BPA): Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Bisphenol F (BPF): Utilized in the manufacture of epoxy resins and coatings.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other bisphenol derivatives .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-17-5-1-3-7-19(17)25-13-11-23-9-10-24-12-14-26-20-8-4-2-6-18(20)16-22/h1-8,15-16H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQQVZJTVSSQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCOCCOC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471950 |
Source


|
| Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82645-24-7 |
Source


|
| Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)






